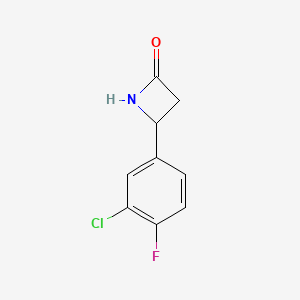

4-(3-Chloro-4-fluorophenyl)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClFNO |

|---|---|

Molecular Weight |

199.61 g/mol |

IUPAC Name |

4-(3-chloro-4-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C9H7ClFNO/c10-6-3-5(1-2-7(6)11)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |

InChI Key |

NIBKQTSUKMWOIS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 3 Chloro 4 Fluorophenyl Azetidin 2 One and Analogues

Classical and Modern Cycloaddition Approaches to 2-Azetidinone Synthesis

The formation of the 2-azetidinone, or β-lactam, ring is a cornerstone of synthetic organic chemistry. bhu.ac.in A variety of cycloaddition strategies have been developed to access this important structural motif.

Staudinger [2+2] Ketene-Imine Cycloaddition for 4-Aryl-2-Azetidinones

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) and an imine remains a widely utilized and versatile method for the synthesis of β-lactams. wikipedia.orgacs.org This reaction is particularly valuable for preparing 4-aryl-substituted 2-azetidinones. The reaction proceeds through a formal [2+2] cycloaddition, which can generate up to two new chiral centers. acs.orgmdpi.com While a concerted pathway is theoretically possible, the reaction is generally accepted to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.comorganic-chemistry.org

The process begins with the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming the zwitterionic intermediate. wikipedia.orgacs.org Subsequent ring closure of this intermediate furnishes the final β-lactam product. organic-chemistry.org The stereochemical outcome of the reaction is influenced by the substituents on both the ketene and the imine. organic-chemistry.org

Precursor Generation: Chloroacetyl Chloride and Imine Reactants

The key precursors for the Staudinger synthesis of 4-(3-chloro-4-fluorophenyl)azetidin-2-one are chloroacetyl chloride and the corresponding imine. The ketene is typically generated in situ from chloroacetyl chloride by treatment with a tertiary amine, such as triethylamine (B128534). mdpi.comderpharmachemica.com This transient ketene is then immediately trapped by the imine present in the reaction mixture.

The requisite imine, N-(3-chloro-4-fluorophenyl)methanimine, is synthesized through the condensation of 3-chloro-4-fluoroaniline (B193440) with an appropriate aldehyde, often formaldehyde (B43269) or its equivalent. This reaction is a standard method for imine formation.

Recent research has also explored eco-friendly synthetic routes. For example, the synthesis of related 3-chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-one has been achieved by reacting the corresponding Schiff base with chloroacetyl chloride and triethylamine in dioxane without the need for reflux, offering a more environmentally benign approach. primescholars.com

Reaction Condition Optimization and Catalysis in this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and desired stereoselectivity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, and the base used for ketene generation. For instance, the reaction of a Schiff base with chloroacetyl chloride is often carried out in a solvent like dioxane in the presence of triethylamine at temperatures ranging from 0-5 °C, followed by stirring and sometimes reflux. mdpi.com

Catalysis can also play a significant role in enhancing the efficiency and stereoselectivity of the Staudinger cycloaddition. While the traditional approach often uses a stoichiometric amount of a tertiary amine, catalytic methods are being developed. For example, planar-chiral derivatives of 4-(pyrrolidino)pyridine have been shown to be effective enantioselective catalysts for the Staudinger β-lactam synthesis. scilit.com

Other Cycloaddition Variants for 2-Azetidinone Formation

While the Staudinger ketene-imine cycloaddition is a dominant strategy, other cycloaddition variants have been developed for the synthesis of the 2-azetidinone ring. These alternative methods provide access to a diverse range of substituted β-lactams.

One notable variation is the reaction of β-amino esters with Grignard reagents, which leads to the formation of azetidinones. bhu.ac.in Another approach involves the base-catalyzed ring closure of N-substituted diethylmalonates. bhu.ac.in Additionally, the cycloaddition of ketoketenes with imines also yields β-lactams. bhu.ac.in

More recent advancements include photochemical methods, such as the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which has been utilized to synthesize azetidines. rsc.org Rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines also represents a modern approach to β-lactam synthesis. organic-chemistry.org

Stereochemical Control in 2-Azetidinone Synthesis

The biological activity of many β-lactam-containing compounds is highly dependent on their stereochemistry. Consequently, the development of methods for controlling the stereochemical outcome of 2-azetidinone synthesis is of paramount importance.

Diastereoselective and Enantioselective Syntheses of 4-Substituted-2-Azetidinones

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of 4-substituted-2-azetidinones is a significant focus of research. The Staudinger cycloaddition, in particular, offers opportunities for stereochemical control.

The stereochemistry of the resulting β-lactam is often influenced by the geometry of the starting imine. acs.org As a general trend, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. acs.org This selectivity is attributed to the relative rates of rotation around the newly formed single bond in the zwitterionic intermediate versus the rate of ring closure. organic-chemistry.org Electron-donating substituents on the ketene and electron-withdrawing groups on the imine can accelerate direct ring closure, favoring the cis product. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow ring closure, leading to a preference for the trans isomer. organic-chemistry.org

For enantioselective synthesis, chiral auxiliaries have been traditionally employed. scilit.com More recently, catalytic asymmetric methods have gained prominence. Chiral catalysts, such as planar-chiral nucleophiles, can effectively induce enantioselectivity in the Staudinger reaction. scilit.com Furthermore, catalytic asymmetric reactions, such as the copper-catalyzed boryl allylation of azetines, have been developed for the enantioselective synthesis of 2,3-disubstituted azetidines, which can be precursors to chiral 2-azetidinones. nih.gov

Table of Reaction Parameters for Staudinger Cycloaddition

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Solvent | Dioxane, Toluene (B28343), Dichloromethane (B109758) | Can influence reaction rate and solubility of reactants. |

| Temperature | 0-5 °C to reflux | Lower temperatures can enhance stereoselectivity. |

| Base | Triethylamine, 2,6-Lutidine | Used to generate the ketene in situ. |

| Catalyst | Chiral amines, Planar-chiral nucleophiles | Can induce enantioselectivity. |

Table of Stereochemical Outcomes in Staudinger Cycloaddition

| Imine Geometry | Predominant Product Stereochemistry | Rationale |

|---|---|---|

| (E)-imine | cis-β-lactam | Favored when direct ring closure of the zwitterionic intermediate is fast. |

Factors Influencing Stereoselectivity (e.g., cis-adduct formation)

The stereochemistry of the 2-azetidinone ring is critical to the biological activity of many of its derivatives. researchgate.net The Staudinger ketene-imine cycloaddition, a primary method for synthesizing the β-lactam core, often yields a mixture of cis and trans diastereomers. The stereochemical outcome is not straightforward and is influenced by a complex interplay of factors including the structure of the reactants (ketene and imine), the solvent, and the reaction temperature. researchgate.netmdpi.com

The mechanism of the Staudinger reaction is a subject of ongoing investigation, with several models proposed to explain the observed diastereoselectivity. researchgate.net A key aspect of the reaction mechanism involves the formation of an intermediate zwitterion from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. The subsequent conrotatory ring closure of this intermediate determines the final stereochemistry of the β-lactam ring. The relative stability of the intermediate conformers and the kinetics of their ring closure are pivotal in dictating the cis/trans ratio of the product. researchgate.net

Generally, the value of the coupling constant between the C3 and C4 protons (J3,4) in 1H NMR spectroscopy is used to determine the stereochemistry, with J3,4 cis typically ranging from 3.0–5.6 Hz and J3,4 trans from 0–2.7 Hz. mdpi.com

Several factors can be manipulated to control the stereochemical outcome:

Reactant Structure: The substituents on both the ketene and the imine have significant steric and electronic effects that influence the approach of the reactants and the stability of the intermediates, thereby directing the stereoselectivity. researchgate.net

Reaction Conditions: The choice of solvent and temperature can alter the reaction pathway. For instance, a reaction of an aromatic imine with acetoxyacetyl chloride in refluxing toluene can produce trans-adducts with complete selectivity, whereas conducting the same reaction in dichloromethane (CH2Cl2) at 0 °C can yield the cis isomer. mdpi.com In some cases, isomerization of the starting imine has been identified as a critical factor for the stereoselectivity of the reaction. mdpi.com

Chiral Auxiliaries: The use of enantiopure acyl chlorides or imines, often derived from natural products, has been employed to achieve high stereoselectivity in the synthesis of optically active β-lactams. mdpi.com For example, an enantiopure 1,3-dioxolan-4-yl)methanimine reacted with 2-benzyloxyacetyl chloride to yield the cis-isomer of the corresponding 2-azetidinone exclusively. mdpi.com

Ultimately, the stereoselectivity of the Staudinger synthesis is a nuanced process, and achieving a desired isomer, such as the cis-adduct, often requires careful optimization of the reactants and reaction conditions. researchgate.netmdpi.com

Advanced and Sustainable Synthetic Methodologies

In recent years, the development of advanced and sustainable synthetic methods has become a major focus in chemical synthesis, including for heterocyclic compounds like 2-azetidinones. These methodologies aim to improve efficiency, reduce reaction times, minimize waste, and lower energy consumption, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis of 2-Azetidinones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.comderpharmachemica.com For the synthesis of 2-azetidinones, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reactions. mdpi.comderpharmachemica.com The Staudinger [2+2] cycloaddition of an imine (Schiff base) with a ketene, typically generated in situ from an acyl chloride and a base, is particularly amenable to microwave conditions. derpharmachemica.comrdd.edu.iq

The process generally involves treating a Schiff base with a cyclizing agent like chloroacetyl chloride in the presence of a base such as triethylamine, all within a suitable solvent like dimethylformamide (DMF). derpharmachemica.comrdd.edu.iq Under microwave irradiation, this cyclization can be completed in minutes, compared to the hours or even days required for conventional heating. mdpi.com

The table below illustrates the typical improvements seen with microwave-assisted synthesis compared to conventional methods for preparing 1-acetamido-3-chloro-2-azetidinones. mdpi.com

| Method | Reaction Time | Yield (%) |

| Conventional Heating (A) | 16–24 hours | 50–60% |

| Microwave Irradiation (B) | 30–45 minutes | 81–96% |

This expeditious method is considered a greener methodology due to its efficiency and reduced energy usage. derpharmachemica.com It has been successfully applied to synthesize a wide variety of 2-azetidinone derivatives. derpharmachemica.comrdd.edu.iq

Sonochemical Approaches in 2-Azetidinone Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing 2-azetidinones. tandfonline.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. tandfonline.com

The synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide derivatives has been successfully achieved using sonication. tandfonline.com This approach avoids the long reaction times (12–16 hours of reflux) and very low temperatures often required by conventional methods. tandfonline.com The use of ultrasound provides a novel green route that results in higher yields and significantly shorter reaction times. tandfonline.com

The following table compares the synthesis of a series of 2-azetidinone derivatives via sonication and a conventional stirring method, demonstrating the efficiency of the sonochemical approach. tandfonline.com

| Compound | Method | Reaction Time | Yield (%) |

| 3a | Stirring | 10 hours | 72 |

| Sonication | 3 hours | 81 | |

| 3b | Stirring | 12 hours | 70 |

| Sonication | 3.5 hours | 79 | |

| 3c | Stirring | 11 hours | 74 |

| Sonication | 3 hours | 83 | |

| 3d | Stirring | 10 hours | 75 |

| Sonication | 2.5 hours | 85 | |

| 3e | Stirring | 12 hours | 71 |

| Sonication | 3.5 hours | 80 |

These results highlight sonication as an efficient and environmentally beneficial process for 2-azetidinone synthesis, contributing to resource and energy conservation. tandfonline.com

Green Chemistry Principles in Azetidinone Derivatization

The principles of green chemistry offer a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. nih.gov These principles are highly relevant to the synthesis and derivatization of pharmacologically important scaffolds like the 2-azetidinone ring.

Key green chemistry principles applicable to azetidinone derivatization include:

Prevention: It is preferable to prevent the formation of waste rather than treating it after it has been created. nih.gov This can be achieved by designing syntheses with high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Cycloaddition reactions, like the Staudinger synthesis, are inherently atom-economical.

Less Hazardous Chemical Syntheses: Synthetic methods should aim to use and generate substances with little to no toxicity. nih.gov This involves the careful selection of reagents, solvents, and catalysts.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. nih.gov Methods that use water as a solvent or are performed under solvent-free conditions are preferred. rdd.edu.iqtandfonline.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. nih.govgappeptides.com Developing synthetic routes that directly functionalize the azetidinone ring without the need for protection/deprotection steps is a key goal. For instance, enzymatic processes have been used in the synthesis of some antibiotics to avoid the need for protecting groups. gappeptides.com

By incorporating these principles, the synthesis and derivatization of this compound and its analogues can be made more sustainable, efficient, and environmentally responsible. rdd.edu.iqtandfonline.com

Structure Activity Relationship Sar Investigations of 2 Azetidinone Derivatives

Systematic Variation of Substituents on the Azetidinone Core

Substituents at the N1 position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Variations can range from simple alkyl or aryl groups to more complex heterocyclic systems. The nature of the substituent at N1 can influence the molecule's ability to penetrate cell membranes and its interaction with target proteins. For instance, studies on related azetidinone derivatives have shown that incorporating different aromatic or heterocyclic rings at the N1 position can lead to a wide spectrum of biological activities, including antimicrobial and anticancer effects.

The C3 position of the azetidinone ring is another critical site for modification. The introduction of substituents at this position can affect the reactivity of the β-lactam ring and its susceptibility to enzymatic degradation by β-lactamases. Common substitutions at C3 include alkyl, alkoxy, and halogen groups. For example, the presence of a chloro group at the C3 position is a common feature in many synthetic azetidinones and has been shown to be important for their biological activity.

Interactive Table: General Sites for Substitution on the 2-Azetidinone Core and Their Potential Impact

| Position of Substitution | Common Substituents | Potential Impact on Activity |

|---|---|---|

| N1 | Alkyl, Aryl, Heterocycles | Modulates pharmacokinetic properties, target interaction |

| C3 | Alkyl, Alkoxy, Halogens | Affects β-lactam ring reactivity, enzymatic stability |

Detailed SAR of the 4-Aryl Moiety: Focus on Halogenation Patterns

The substitution pattern on the 4-aryl ring is a critical determinant of the biological activity of 4-aryl-2-azetidinones. Halogens, owing to their unique electronic and steric properties, have been extensively studied as substituents on this moiety.

Role of Chloro and Fluoro Substituents at the 3- and 4-Positions of the Phenyl Ring

The specific placement of a chloro group at the 3-position and a fluoro group at the 4-position of the phenyl ring in "4-(3-Chloro-4-fluorophenyl)azetidin-2-one" is a deliberate design choice rooted in SAR principles. This particular di-halogenation pattern has been shown to be favorable for various biological activities in related heterocyclic compounds.

The chloro group at the 3-position is an electron-withdrawing group that can influence the electronic distribution of the entire aryl moiety. This can impact the molecule's ability to form key interactions, such as halogen bonds or dipole-dipole interactions, with amino acid residues in a target's binding pocket. Its moderate size can also provide beneficial steric interactions, contributing to a better fit within the active site.

The fluoro group at the 4-position is the most electronegative element and can significantly alter the physicochemical properties of the molecule. It can increase metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, fluorine can participate in hydrogen bonding and other electrostatic interactions, which can enhance binding affinity to a biological target. The combination of a 3-chloro and 4-fluoro substitution creates a unique electronic and steric profile that has been found to be advantageous for antitubercular activity in azetidinone derivatives. researchgate.net Studies on related pyridine-containing azetidin-2-ones have also highlighted that a 3-chloro-1-(4-fluorophenyl) substitution pattern contributes to high antimicrobial activity, underscoring the importance of this specific halogen arrangement. nih.gov

Exploration of Other Halogen Positions and Multi-Halogenation

To further understand the importance of the 3-chloro-4-fluoro pattern, researchers have explored other halogen positions and multi-halogenation on the 4-phenyl ring. The position of the halogen substituent can dramatically alter the activity of the compound. For example, moving a halogen from one position to another can change the molecule's dipole moment and its ability to interact with specific residues in a binding pocket.

Multi-halogenation, such as the presence of two or more halogen atoms on the phenyl ring, can have a synergistic effect on biological activity. For instance, di- and tri-halogenated derivatives have been synthesized and evaluated to probe the effects of increased lipophilicity and altered electronic properties. In some cases, multi-halogenation can lead to enhanced potency, while in others, it may result in decreased activity or altered selectivity. The systematic exploration of these patterns is crucial for fine-tuning the biological profile of 4-aryl-2-azetidinone derivatives.

Computational SAR Methodologies

In conjunction with experimental synthesis and biological testing, computational methods play a vital role in elucidating the SAR of 2-azetidinone derivatives. These in silico approaches provide valuable insights into the molecular basis of their activity and guide the design of new, more potent compounds.

Quantitative Structure-Activity Relationships (QSAR) for Azetidinones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For azetidinone derivatives, 2D- and 3D-QSAR studies have been employed to identify the key physicochemical and structural features that govern their activity.

In a typical QSAR study, a set of azetidinone analogs with known biological activities is used to build a predictive model. Molecular descriptors, which are numerical representations of various molecular properties (e.g., electronic, steric, hydrophobic), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates these descriptors with the observed biological activity.

These models can help to quantify the positive or negative contributions of different substituents at various positions on the azetidinone core. For instance, a QSAR model might reveal that the presence of an electron-withdrawing group at a specific position on the 4-aryl ring is positively correlated with antimicrobial activity. Such insights are invaluable for the rational design of new derivatives with improved potency.

Interactive Table: Key Descriptors in QSAR Models for Azetidinones

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule |

| Hydrophobic | LogP | Indicates the lipophilicity and membrane permeability |

Ligand-Based and Structure-Based Drug Design Approaches

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with the desired features.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. This approach involves the use of molecular docking simulations to predict the binding mode and affinity of a ligand within the active site of the target.

For this compound and its analogs, molecular docking studies can provide detailed insights into their interactions with the amino acid residues of a target enzyme, such as a bacterial transpeptidase. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This information is crucial for understanding the SAR at a molecular level and for designing modifications to the ligand that could enhance its binding and, consequently, its biological activity. For instance, a docking study on a structurally related N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivative has been conducted to explore its binding with the monoamine oxidase-B enzyme, showcasing the utility of this approach in understanding ligand-target interactions.

By combining these computational approaches with traditional synthetic and biological evaluation, researchers can accelerate the discovery and optimization of new 2-azetidinone derivatives with improved therapeutic potential.

Mechanistic Studies of Biological Interactions for 2 Azetidinones

Molecular Targets and Binding Mechanisms

The reactivity of the strained amide bond in the β-lactam ring is central to its ability to interact with and inhibit a range of protein targets. This interaction is often covalent, leading to potent and, in many cases, irreversible inhibition of the target enzyme's function.

Interactions with Penicillin-Binding Proteins (PBPs)

The quintessential mechanism of action for β-lactam antibiotics involves the inhibition of bacterial Penicillin-Binding Proteins (PBPs). wikipedia.org PBPs are bacterial transpeptidases essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. taylorandfrancis.com

The 2-azetidinone ring mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. core.ac.uk This structural similarity allows the β-lactam compound to enter the active site of the PBP. Once positioned, the catalytically active serine residue in the PBP active site launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. wikipedia.orgnih.gov This attack leads to the opening of the strained four-membered ring and the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgnih.gov This process effectively inactivates the PBP, halting cell wall synthesis and ultimately leading to bacterial cell lysis and death.

Enzyme Inhibition Mechanisms

Beyond their antibacterial role, 2-azetidinone derivatives have been developed as potent inhibitors for a variety of enzymes crucial to human physiology. nih.govglobalresearchonline.net

Cholesterol Absorption Inhibitors: A prominent example of a non-antibiotic 2-azetidinone is ezetimibe (B1671841), a cholesterol absorption inhibitor. nih.gov Its mechanism does not rely on the covalent reactivity of the β-lactam ring but rather on specific, high-affinity binding. Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane transporter located on the brush border membrane of intestinal enterocytes and in hepatocytes. nih.govsemanticscholar.org By binding to an extracellular loop of NPC1L1, ezetimibe inhibits the uptake of dietary and biliary cholesterol from the small intestine into the circulatory system, thereby lowering plasma cholesterol levels. nih.govwikipedia.org

Protease and Thrombin Inhibitors: The electrophilic nature of the β-lactam carbonyl group makes it an effective warhead for the inhibition of serine proteases, a class of enzymes that includes thrombin, a key enzyme in the blood coagulation cascade. nih.govnih.gov For these targets, the mechanism is analogous to PBP inhibition. A nucleophilic serine residue in the protease's active site attacks the β-lactam carbonyl, forming a covalent acyl-enzyme intermediate. nih.gov This effectively blocks the enzyme's normal catalytic activity. nih.gov The design of these inhibitors often involves modifying the substituents at the C-3 and C-4 positions of the azetidinone ring to enhance binding affinity and selectivity for the target protease over others. nih.gov

Enzymatic Resistance Mechanisms

The widespread clinical use of β-lactam antibiotics has driven the evolution of sophisticated resistance mechanisms in bacteria, primarily centered on enzymatic inactivation of the 2-azetidinone core.

Hydrolysis by Beta-Lactamase Enzymes

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.gov These enzymes are bacterial hydrolases that effectively neutralize β-lactam compounds by cleaving the amide bond in the β-lactam ring. mdpi.comyoutube.com This hydrolysis reaction opens the ring, destroying its structural integrity and rendering the molecule incapable of binding to and inhibiting its PBP target. youtube.com The catalytic efficiency of these enzymes is remarkable, allowing a single enzyme molecule to inactivate thousands of antibiotic molecules. asm.org

The mechanism for serine-based β-lactamases involves a two-step process: acylation and deacylation. mdpi.comwikipedia.org Similar to the interaction with PBPs, a serine residue in the β-lactamase active site attacks the β-lactam, forming a covalent acyl-enzyme intermediate. asm.org However, unlike the stable complex formed with PBPs, this intermediate is rapidly hydrolyzed by a water molecule, regenerating the active enzyme and releasing the inactivated antibiotic. asm.orgfrontiersin.org

Structural and Evolutionary Aspects of Beta-Lactamase Activity

β-Lactamases are a diverse family of enzymes believed to have evolved from PBPs. core.ac.uknih.gov Over time, these enzymes have undergone structural modifications that optimized their ability to hydrolyze β-lactams while losing the ability to interact with peptidoglycan. nih.gov They are broadly categorized based on their amino acid sequence into four Ambler classes: A, B, C, and D. researchgate.netstreck.comoup.com

Classes A, C, and D are serine β-lactamases that utilize a serine residue for catalysis, as described above. mdpi.comresearchgate.netmsdmanuals.com These classes contain a wide variety of enzymes, including the common TEM and SHV enzymes (Class A), chromosomal AmpC enzymes (Class C), and oxacillinases (Class D). streck.commsdmanuals.commicrobenotes.com

Class B enzymes are metallo-β-lactamases (MBLs) that are mechanistically distinct. researchgate.netmsdmanuals.com They require one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. researchgate.netnih.gov These enzymes possess a very broad spectrum of activity, capable of hydrolyzing nearly all classes of β-lactam antibiotics, and are not inhibited by conventional serine-β-lactamase inhibitors. msdmanuals.comnih.gov

The continuous evolution of β-lactamases, driven by the selective pressure of new antibiotics, has led to the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases (like KPC and NDM enzymes), which can degrade even the most potent β-lactam antibiotics, posing a significant clinical challenge. microbenotes.comresearchgate.net

| Ambler Class | Catalytic Mechanism | Key Examples | Primary Substrates |

|---|---|---|---|

| A | Serine-based | TEM, SHV, CTX-M, KPC | Penicillins, Cephalosporins, Carbapenems (KPC) |

| B | Zinc-dependent (Metallo) | NDM, VIM, IMP | Penicillins, Cephalosporins, Carbapenems |

| C | Serine-based | AmpC | Cephalosporins |

| D | Serine-based | OXA | Oxacillin, Carbapenems (some variants) |

Mechanistic Insights from In Vitro Biochemical Assays

The elucidation of these mechanisms relies heavily on a variety of in vitro biochemical assays designed to probe the interactions between 2-azetidinone compounds and their biological targets. These assays are crucial for determining potency, selectivity, and mode of action.

Enzyme Inhibition Assays: The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). For example, the effect of 2-azetidinone derivatives on serine proteases like thrombin can be evaluated by measuring their ability to inhibit thrombin-induced clot formation in human plasma or the cleavage of a synthetic chromogenic substrate in vitro. nih.gov Similarly, the impact of novel compounds on bacterial cell wall synthesis can be assessed by monitoring the incorporation of radiolabeled precursors into the peptidoglycan of bacterial cell preparations. nih.gov

Hydrolysis and Stability Assays: To study resistance mechanisms, the stability of a new β-lactam compound in the presence of β-lactamase enzymes is determined. researchgate.net Spectrophotometric assays using chromogenic β-lactam substrates like nitrocefin can be used to measure the rate of hydrolysis. youtube.com By comparing the hydrolysis rates of different compounds, researchers can assess their susceptibility to enzymatic inactivation.

Binding and Structural Studies: Techniques like X-ray crystallography provide direct, high-resolution insights into how a 2-azetidinone inhibitor binds within the active site of its target protein. nih.gov Such studies have been fundamental in understanding the structural basis for the evolution of β-lactamases from PBPs and for designing inhibitors that form more stable complexes. nih.gov

These in vitro studies provide the foundational data for understanding the structure-activity relationships (SAR) that govern the biological effects of 2-azetidinone derivatives, guiding the rational design of new therapeutic agents. scirp.org

| Assay Type | Purpose | Example Application | Measured Parameter |

|---|---|---|---|

| Enzyme Kinetics | Determine inhibitory potency | Testing a new thrombin inhibitor | IC₅₀ / Kᵢ |

| Cell Wall Synthesis | Assess antibacterial mechanism | Measuring effect on S. aureus | Incorporation of [³H]glycine |

| β-Lactamase Hydrolysis | Evaluate resistance susceptibility | Testing a new antibiotic against a KPC enzyme | Rate of hydrolysis (k_cat/K_M) |

| X-ray Crystallography | Visualize binding mode | Complex of an inhibitor with AmpC β-lactamase | 3D atomic structure |

Enzyme Kinetics and Inhibition Constants

Enzyme kinetic studies are fundamental to elucidating the mechanism of action of inhibitors and quantifying their potency. For 2-azetidinone derivatives, these studies often reveal a time-dependent inhibition pattern, characteristic of mechanism-based inhibitors that form covalent adducts with their target enzymes. The inhibition constant (Ki) is a critical parameter derived from these studies, representing the intrinsic affinity of the inhibitor for the enzyme. A lower Ki value signifies a more potent inhibitor.

| 2-Azetidinone Derivative | Target Enzyme | Inhibition Parameter (IC50) |

|---|---|---|

| 3-[1-(tert-butyldimethylsilyloxy)-ethyl] substituted 4-alkylidene-β-lactams | Human Leukocyte Elastase (HLE) | 4 µM |

| C-3-unsubstituted 4-[1-ethoxycarbonyl]-ethylidene-β-lactams | Gelatinase MMP-2 | 60 µM |

These findings underscore the principle that modifications to the chemical structure of the 2-azetidinone scaffold can modulate both the potency and selectivity of enzyme inhibition. The chloro and fluoro substituents on the phenyl ring of 4-(3-Chloro-4-fluorophenyl)azetidin-2-one are expected to influence its electronic properties and steric profile, which in turn would affect its interaction with the active site of target enzymes. Further kinetic studies are necessary to determine the precise Ki values and to fully characterize the inhibitory mechanism of this specific compound.

Binding Affinity Measurements

Binding affinity, often quantified by the dissociation constant (Kd), provides a direct measure of the strength of the non-covalent interactions between a ligand (in this case, the 2-azetidinone inhibitor) and its protein target before the formation of any covalent bond. A smaller Kd value indicates a higher binding affinity. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence spectroscopy are commonly employed to measure these interactions.

For 2-azetidinone-based inhibitors, the initial non-covalent binding is a crucial step that positions the β-lactam ring optimally within the enzyme's active site for the subsequent nucleophilic attack by the catalytic serine residue. The affinity of this initial binding is influenced by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the amino acid residues lining the active site.

Currently, there is a paucity of published data specifically detailing the Kd values for the interaction of this compound with its potential enzyme targets. However, the principles of structure-activity relationships (SAR) suggest that the substituents on the 4-phenyl ring play a critical role in determining binding affinity. The chlorine atom and the fluorine atom, being electronegative, can alter the charge distribution on the phenyl ring and participate in halogen bonding, potentially enhancing the affinity for specific enzyme pockets.

| Compound Class | Target Enzyme Class | Key Binding Interactions |

|---|---|---|

| 4-Aryl-2-azetidinones | Serine Proteases | Hydrophobic interactions, hydrogen bonding, potential halogen bonding |

Future research employing advanced biophysical techniques is warranted to precisely measure the binding affinity of this compound and to identify the key molecular determinants of its interaction with target enzymes. Such studies would provide invaluable information for the rational design of more potent and selective 2-azetidinone-based inhibitors for therapeutic applications.

Future Research Directions and Translational Perspectives in Academic Context

Development of Novel 2-Azetidinone Scaffolds with Enhanced Target Specificity

The foundational 2-azetidinone ring is a versatile building block, and its therapeutic efficacy is highly dependent on the nature and orientation of its substituents. researchgate.net A primary direction of future research involves the synthesis of novel scaffolds with modifications designed to enhance specificity for biological targets beyond bacterial cell wall enzymes.

Researchers are actively exploring structure-activity relationships (SAR) to fine-tune the interactions between azetidinone derivatives and their intended molecular targets. For instance, a series of novel 3-chloro-β-lactams and 3,3-dichloro-β-lactams, structurally related to the natural antimitotic agent Combretastatin A-4, have been developed. mdpi.com These compounds were specifically designed to inhibit tubulin polymerization. The investigation revealed that compounds like 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one exhibited potent antiproliferative activity in breast cancer cells, with an IC50 value of 17 nM. mdpi.com This demonstrates how targeted modifications to the aryl groups at the N1 and C4 positions, along with the chloro-substitution at C3, can create highly specific and potent anticancer agents. mdpi.com

Another approach involves introducing unique functional groups to alter the molecule's properties. The synthesis of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones represents the creation of a novel scaffold. nih.gov In this series, a 3-methyl-4-fluorophenyl derivative showed moderate inhibitory activity against the human coronavirus (229E), highlighting the potential for developing antivirals by exploring substitutions that are not typical of traditional β-lactam antibiotics. nih.gov

The following table summarizes examples of novel scaffolds and their targeted biological activities.

| Scaffold Type | Key Structural Features | Targeted Activity | Reference |

| 1,4-Diaryl-3-chloro-azetidin-2-ones | 3-chloro substitution; specific aryl groups at N1 and C4 | Antimitotic (Tubulin Polymerization Inhibition) | mdpi.com |

| 3-Aryl-4-phosphonyl-azetidin-2-ones | Phosphonate group at C4; aryl group at C3 | Antiviral (Human Coronavirus 229E) | nih.gov |

| Azetidin-2-ones with Sulfonamide Structures | Linked to a sulfonamide moiety | Antibacterial, Antioxidant | mdpi.com |

These examples underscore a strategic shift towards designing azetidinone scaffolds with precisely engineered features to achieve high affinity and selectivity for specific enzymes or receptors, thereby minimizing off-target effects and enhancing therapeutic potential.

Rational Design of Hybrid Molecules Incorporating the Azetidinone Core

The rational design of hybrid molecules represents a promising strategy to develop new therapeutic agents with improved biological properties. This approach involves covalently linking the 2-azetidinone core with other known bioactive pharmacophores. The goal is to create a single molecular entity that can modulate multiple biological targets or combine different mechanisms of action, potentially leading to synergistic effects and overcoming drug resistance. mdpi.com

A common strategy is the fusion of the azetidinone ring with other heterocyclic systems known for their pharmacological importance. mdpi.com

Azetidinone-Thiazolidinone Hybrids: Researchers have prepared compounds by performing cyclocondensation of mercaptoacetic acid on arylidene-2-aminobenzimidazoles, which also served as precursors for azetidinone synthesis. nih.gov This creates molecules containing both azetidinone and thiazolidinone rings, which are screened for antibacterial activity. nih.gov

Azetidinone-Oxadiazole/Thiadiazole Hybrids: In one study, the 2-azetidinone ring was conjugated with 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) moieties. nih.gov These hybrid molecules were evaluated for anticancer, antimicrobial, and antioxidant activities, demonstrating the potential for creating multifunctional therapeutic agents. nih.gov

Bis-azetidinones: An innovative approach involves the synthesis of molecules containing two azetidinone units. nih.govbenthamdirect.comeurekaselect.com These "bis-azetidinone" compounds are created by condensing aromatic aldehydes with a primary diamine, followed by reaction with chloroacetyl chloride. nih.govbenthamdirect.comeurekaselect.com These compounds have shown significant antimicrobial and antioxidant activity, with their efficacy potentially stemming from the ability to interact with multiple binding sites or from enhanced physicochemical properties. nih.govbenthamdirect.comeurekaselect.com

The table below presents examples of hybrid molecules incorporating the azetidinone core.

| Hybrid Type | Fused Pharmacophore | Rationale/Targeted Activity | Reference |

| Azetidinone-Sulfonamide | Sulfonamide | Combine antibacterial mechanisms, antioxidant properties | mdpi.com |

| Azetidinone-Thiazolidinone | 4-Thiazolidinone | Broad-spectrum antibacterial activity | nih.gov |

| Azetidinone-Oxadiazole | 1,3,4-Oxadiazole | Anticancer, antimicrobial, antioxidant | nih.gov |

| Bis-azetidinone | Second Azetidinone Ring | Enhanced antimicrobial and antioxidant efficacy | nih.govbenthamdirect.comeurekaselect.com |

This design strategy allows for the development of novel drug candidates with potentially enhanced efficacy and a broader spectrum of activity compared to the individual components alone. mdpi.com

Advanced Computational Approaches in Azetidinone Research

Modern drug discovery heavily relies on advanced computational methods to accelerate the design and development process. In the field of azetidinone research, these in silico tools are indispensable for predicting synthetic feasibility, understanding molecular interactions, and screening virtual libraries of compounds.

One of the significant challenges in synthesizing azetidines is predicting which precursor molecules will successfully react. Researchers have developed computational models based on quantum mechanics to predict the outcomes of photocatalyzed reactions that form azetidine (B1206935) rings from alkenes and oximes. mit.edu By calculating properties like the "frontier orbital energy match," these models can determine beforehand which substrate pairs will react efficiently, thus replacing a trial-and-error laboratory approach with a predictive, guided synthesis. mit.edu

Molecular docking is another critical computational tool used to investigate the biological activity of newly synthesized azetidinones. This technique predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor.

In the development of antimitotic 3-chloro-2-azetidinones, molecular docking was used to explore how these compounds interact with the colchicine (B1669291) binding site of β-tubulin. mdpi.com This provided a molecular basis for their observed biological activity and helped explain why they disrupt microtubule formation. mdpi.com

Similarly, docking studies on novel bis-azetidinone derivatives helped to confirm their potential as therapeutic agents, with calculated total binding affinities suggesting strong interactions with their biological targets. nih.govbenthamdirect.com

These computational approaches not only provide crucial insights into the mechanism of action but also guide the rational design of next-generation azetidinone derivatives with improved potency and selectivity.

Emerging Roles of Azetidinones Beyond Traditional Medicinal Chemistry Applications

While the β-lactam ring is historically synonymous with antibiotics, the biological profile of the azetidin-2-one (B1220530) scaffold is proving to be much broader. researchgate.net Extensive research has uncovered a wide array of pharmacological activities, positioning these compounds as promising candidates for treating a variety of diseases beyond bacterial infections.

Anticancer Activity: This is one of the most significant emerging applications. Certain 1,4-diaryl-3-chloroazetidin-2-ones have been identified as potent agents for treating human breast cancer. nih.gov More specifically, azetidinone derivatives designed as analogues of Combretastatin A-4 act as powerful antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com

Antiviral Activity: The therapeutic reach of azetidinones extends to virology. A novel series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones was evaluated against a broad range of DNA and RNA viruses, with one derivative showing moderate inhibitory activity against human coronavirus 229E. nih.gov

Enzyme Inhibition: Azetidinone derivatives have been recognized for their ability to inhibit various enzymes. This includes their well-documented role as cholesterol absorption inhibitors, which is a non-antibiotic therapeutic application. researchgate.net

Antioxidant and Anti-inflammatory Effects: Many newly synthesized azetidinone derivatives have been shown to possess significant antioxidant properties. mdpi.com This suggests a potential role in mitigating diseases associated with oxidative stress. Furthermore, some derivatives have been evaluated as promising anti-inflammatory agents.

Central Nervous System (CNS) Activity: Preliminary studies have indicated that some azetidinone compounds possess CNS activity, including anticonvulsant effects. researchgate.net This opens up a potential, though less explored, avenue for developing novel neurological drugs. researchgate.net

The diverse biological activities of the azetidinone scaffold highlight its importance as a "privileged structure" in medicinal chemistry, with ongoing research continuing to uncover new therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-(3-chloro-4-fluorophenyl)azetidin-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Staudinger β-lactam formation or [2+2] cycloaddition reactions. For example, condensation of 3-chloro-4-fluoroaniline derivatives with ketenes or acetylene-containing precursors under anhydrous conditions (e.g., using triethylamine as a base) yields the azetidin-2-one core. Reaction temperature (0–25°C) and stoichiometric ratios of reactants significantly affect purity and yield, as excess reagents may lead to side products like oxadiazole derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing the azetidin-2-one ring and substituents?

Key techniques include:

- IR spectroscopy : C=O stretching of the β-lactam ring (~1750 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹).

- NMR : H NMR shows coupling patterns for the azetidine protons (δ 3.5–4.5 ppm), while C NMR confirms the carbonyl carbon (δ ~170 ppm).

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns (e.g., loss of CO from the β-lactam ring) .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?

SC-XRD with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides definitive bond lengths, angles, and torsional conformations. For example, the azetidin-2-one ring typically adopts a puckered conformation, and substituent orientations (e.g., 3-chloro-4-fluorophenyl group) can be validated against crystallographic data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in azetidin-2-one derivatives?

Systematic substitution at the phenyl ring (e.g., introducing electron-withdrawing groups like -NO₂ or -CF₃) or modifying the azetidinone core (e.g., adding oxadiazole/thiadiazole moieties) enhances antimicrobial or anticancer activity. For instance, derivatives with 1,3,4-oxadiazole substitutions show improved inhibition of bacterial growth (MIC: 2–8 µg/mL) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic/DFT-predicted geometries?

Discrepancies in bond angles or substituent orientations may arise from dynamic effects in solution (NMR) vs. static crystal packing (SC-XRD). Hybrid approaches include:

Q. How are pharmacological assays designed to evaluate azetidin-2-one derivatives for CNS disorders?

In vitro assays target GPCRs (e.g., dopamine or serotonin receptors) via radioligand binding studies. For example, sydnone-containing derivatives are tested for IC₅₀ values using competitive binding with H-labeled ligands. In vivo models (e.g., rodent tail-flick tests) assess analgesic activity, with dose-response curves comparing efficacy to reference drugs like morphine .

Q. What methodologies assess redox behavior in azetidin-2-one derivatives?

Cyclic voltammetry (CV) identifies oxidation/reduction potentials. For example, nitro-substituted derivatives exhibit reduction peaks near -0.8 V (vs. Ag/AgCl), correlating with antioxidant activity in DPPH radical scavenging assays. Controlled oxidation with KMnO₄ or NaIO₄ generates ketones or carboxylic acids, monitored via TLC or HPLC .

Q. How do computational tools enhance crystallographic refinement for azetidin-2-one derivatives?

The WinGX suite integrates SHELX programs for structure solution and refinement. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.